3-(2,4-Dichlorophenyl)-4-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one
Description
Properties
IUPAC Name |
3-(2,4-dichlorophenyl)-4-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2O3/c16-9-4-5-10(11(17)8-9)12-13(18)15(20-14(12)19)6-2-1-3-7-15/h4-5,8,18H,1-3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIKARNYYJSEROI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(=C(C(=O)O2)C3=C(C=C(C=C3)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30894959 | |
| Record name | 4-Hydroxy-3-(2,4-dichlorophenyl)-1-oxaspiro[4.5]dec-3-en-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30894959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148476-22-6 | |
| Record name | 3-(2,4-Dichlorophenyl)-4-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=148476-22-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | BAJ-2510 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148476226 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxy-3-(2,4-dichlorophenyl)-1-oxaspiro[4.5]dec-3-en-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30894959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BAJ-2510 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7IB840UY2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichlorophenyl)-4-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one typically involves the reaction of 2,4-dichlorophenyl acetic acid with a suitable spirocyclic ketone under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic synthetic route but is optimized for large-scale production with enhanced safety and efficiency measures .
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dichlorophenyl)-4-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-(2,4-Dichlorophenyl)-4-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the determination of pesticide residues in crops.
Medicine: Investigated for its potential therapeutic effects due to its unique chemical structure.
Industry: Employed in the formulation of agricultural products to enhance crop protection.
Mechanism of Action
The compound exerts its effects by targeting lipid metabolism in mites, disrupting their energy production. It inhibits acetyl-CoA carboxylase, an enzyme crucial for fatty acid biosynthesis, leading to the death of the mites . This mechanism makes it effective against various developmental stages of mites .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Bioactivity
The 4-hydroxy group in the spirocyclic enol structure is a key site for derivatization. Modifications here alter lipophilicity, stability, and biological activity. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Key Analogs
Impact of Substituents on Physical-Chemical Properties
- Polarity and Solubility : The 4-hydroxy form exhibits higher water solubility compared to its esterified analogs (e.g., spirodiclofen), making it more mobile in environmental matrices but less bioavailable as a pesticide .
- Thermal Stability: Esters like spirodiclofen and the heptanoate derivative have higher boiling points (>500°C) due to increased molecular weight and reduced hydrogen bonding .
- Crystal Packing : Derivatives like the 4-benzyloxy analog stabilize via intermolecular C-H···O and C-H···Cl interactions, as shown in X-ray studies .
Biological Activity
3-(2,4-Dichlorophenyl)-4-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one, commonly referred to as a spiro compound, has garnered attention for its potential biological activities. This article synthesizes existing research on its pharmacological properties, mechanisms of action, and ecological implications.
The compound has the following chemical characteristics:
- IUPAC Name : this compound
- CAS Number : 148476-22-6
- Molecular Formula : C15H14Cl2O3
- Melting Point : 249-250 °C
- Purity : 95% .
Research indicates that this compound may exert its biological effects through modulation of various biochemical pathways. Its structural features suggest potential interactions with protein targets, particularly those involved in signaling pathways.
Inhibition Studies
A study examining the inhibition of the Type III Secretion System (T3SS) in pathogenic bacteria highlighted that high concentrations of similar spiro compounds can significantly downregulate gene expression related to virulence factors. Although specific data on this compound is limited, it suggests a potential for antimicrobial activity .
Antimicrobial Effects
While direct studies on this compound are scarce, its analogs have demonstrated significant antimicrobial properties. For instance:
- Inhibition of Pathogen Secretion : Compounds with similar structures have shown up to 50% inhibition of pathogen secretion at high concentrations .
Toxicological Profile
The compound exhibits acute toxicity when ingested or upon skin contact:
Ecotoxicity and Environmental Impact
Studies assessing the environmental fate of this compound indicate that it may pose risks to biodiversity and human health. However, specific ecotoxicological data remain limited. The following points summarize the available findings:
- Stability : The compound is stable across a range of pH levels (pH 4 to pH 9).
- Soil Mobility : Classified as having low mobility in soil environments .
Case Studies and Research Findings
A review of literature reveals several relevant case studies that highlight the biological activity and potential applications of spiro compounds:
Q & A
Basic Research Questions
Q. How is the molecular structure of 3-(2,4-dichlorophenyl)-4-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one determined using X-ray crystallography?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is employed, with data collected at low temperatures (e.g., 113 K) to minimize thermal motion artifacts. The compound crystallizes in the monoclinic space group P2₁/n, with lattice parameters refined using programs like SHELXTL or CrystalClear. Hydrogen atoms are typically constrained using riding models, and non-hydrogen atoms are refined anisotropically. The chair conformation of the cyclohexane ring and dihedral angles between aromatic systems (e.g., 69.89° between the spiro-linked rings) are key structural features .
Q. What are the key steps in synthesizing this compound?
- Methodological Answer : A common route involves reacting 3-(2,4-dichlorophenyl)-2,4-dioxo-1-oxaspiro[4.5]decane with sodium carbonate in water, followed by toluene-mediated dehydration. Subsequent alkylation with reagents like 2-chloro-6-(chloromethyl)pyridine in N,N-dimethylformamide (DMF) at 100°C for 4 hours yields the target compound. Crystallization from methanol or acetone-methanol mixtures produces single crystals suitable for SCXRD .
Q. How is purity and identity characterized in this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with ≥98% purity thresholds is standard. Spectroscopic techniques include nuclear magnetic resonance (NMR) for confirming substituent positions and hydrogen bonding, and mass spectrometry (MS) for verifying molecular weight (e.g., m/z 313.174 for [M+H]⁺). Infrared (IR) spectroscopy identifies functional groups like the hydroxyl and carbonyl moieties .
Advanced Research Questions
Q. How can discrepancies in crystallographic data (e.g., thermal parameters, residual density) be resolved during refinement?
- Methodological Answer : Discrepancies arise from disordered solvent molecules or dynamic disorder in flexible groups. Using the SHELXL refinement package, anisotropic displacement parameters (ADPs) are adjusted, and twin refinement is applied for twinned crystals. Residual electron density peaks (>0.3 eÅ⁻³) are analyzed for missed solvent molecules, and hydrogen-bonding networks are validated using tools like PLATON .
Q. What strategies optimize synthetic yield and purity for large-scale preparation?
- Methodological Answer : Reaction conditions are optimized by varying solvents (e.g., replacing DMF with acetonitrile for better solubility) and catalysts (e.g., phase-transfer catalysts for biphasic systems). Temperature-controlled dehydration (e.g., using Dean-Stark traps) minimizes side reactions. Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization in acetone improves purity .
Q. How do hydrogen-bonding networks influence crystal packing and stability?
- Methodological Answer : Intermolecular C–H···O hydrogen bonds (e.g., between the hydroxyl group and carbonyl oxygen) stabilize the crystal lattice. Graph set analysis (e.g., R₂²(8) motifs) identifies recurring patterns, while Hirshfeld surface analysis quantifies interaction contributions (e.g., Cl···H contacts in dichlorophenyl groups). These interactions are critical for predicting solubility and melting behavior .
Q. How should bioactivity assays be designed to evaluate pesticidal efficacy, and how are conflicting data interpreted?
- Methodological Answer : Bioassays against target species (e.g., mites) follow OECD guidelines, using LC₅₀/EC₅₀ dose-response curves. Conflicting activity data may arise from stereochemical variations or metabolite interference (e.g., spirodiclofen vs. its hydroxy metabolite). Statistical tools like ANOVA and post-hoc tests (Tukey’s HSD) differentiate significant effects, while molecular docking studies correlate structural features (e.g., spirocyclic conformation) with target binding .
Q. What analytical methods detect and quantify this compound in environmental samples?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in negative mode is preferred for trace detection. Sample preparation involves solid-phase extraction (SPE) using C18 cartridges. Method validation includes spike-recovery tests (70–120% acceptable range) and comparison with EPA tolerance thresholds (e.g., 20–35 ppm in citrus oil) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
